molecular formula C7H7BF3KO B065874 Potassium (4-Methoxyphenyl)trifluoroborate CAS No. 192863-36-8

Potassium (4-Methoxyphenyl)trifluoroborate

Cat. No.: B065874
CAS No.: 192863-36-8
M. Wt: 214.04 g/mol
InChI Key: XNYMCUFKZHRYID-UHFFFAOYSA-N
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Description

Potassium (4-Methoxyphenyl)trifluoroborate is an organoboron compound with the chemical formula C7H7BF3KO. It is a white to almost white crystalline solid that is stable under normal conditions. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions .

Mechanism of Action

Target of Action

Potassium (4-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(4-methoxyphenyl)borate, is a special class of organoboron reagents Organoboron compounds are generally known to interact with various organic compounds in the context of catalytic reactions .

Mode of Action

The compound is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most often catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound interacts with its targets by donating its organoboron group to the target molecule, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

It is known that the compound plays a crucial role in suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound is solid at room temperature and has a molecular weight of 21403 . These properties could potentially influence its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds in target molecules . This makes it a valuable tool in the field of organic synthesis, particularly in the creation of complex organic compounds .

Action Environment

This compound is known to be moisture- and air-stable . It is also remarkably compliant with strong oxidative conditions . These properties suggest that the compound’s action, efficacy, and stability are likely to be influenced by environmental factors such as humidity, oxygen levels, and the presence of oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-Methoxyphenyl)trifluoroborate can be synthesized through the reaction of 4-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves dissolving 4-methoxyphenylboronic acid in water, followed by the slow addition of potassium bifluoride. The mixture is then stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-Methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Potassium (4-Methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Potassium (4-Methoxyphenyl)trifluoroborate is compared with other organotrifluoroborates and boronic acids:

This compound stands out due to its stability and versatility, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

potassium;trifluoro-(4-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYMCUFKZHRYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635602
Record name Potassium trifluoro(4-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-36-8
Record name Potassium trifluoro(4-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-methoxyphenyltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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